molecular formula C10H16ClN5O2 B4551717 Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate CAS No. 6507-20-6

Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate

Cat. No.: B4551717
CAS No.: 6507-20-6
M. Wt: 273.72 g/mol
InChI Key: BRDYHUGRYOPAIM-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate (CAS 68228-18-2) is a triazine derivative characterized by a 1,3,5-triazine core substituted with a chloro group at position 4, a propylamino group at position 6, and an ethyl aminoacetate moiety at position 2. This compound is widely used in agrochemical research, particularly as a precursor or intermediate in the synthesis of herbicides and plant growth regulators due to its structural versatility and reactivity . Its synonyms include "Oprea1_677118" and "CCG-299762," among others, as listed in chemical databases .

Properties

IUPAC Name

ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN5O2/c1-3-5-12-9-14-8(11)15-10(16-9)13-6-7(17)18-4-2/h3-6H2,1-2H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDYHUGRYOPAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=N1)Cl)NCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366016
Record name ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6507-20-6
Record name ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate typically involves the reaction of 4-chloro-6-(propylamino)-1,3,5-triazine with ethyl 2-aminoacetate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of triazine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Triazine Derivatives

Compound Name (CAS) Position 2 Substitutent Position 4 Substitutent Position 6 Substitutent Key Applications
This compound (68228-18-2) Ethyl aminoacetate Chloro Propylamino Herbicide intermediate
2-Ethylamino-4-isopropylamino-6-chloro-s-triazine (1912-24-9) Ethylamino Chloro Isopropylamino Herbicide (e.g., Atrazine analogues)
2-(Ethylamino)-4-(isopropylamino)-6-(methylthio)-s-triazine (834-12-8) Ethylamino Isopropylamino Methylthio Pesticide metabolism studies

Key Observations :

Substituent Reactivity: The ethyl aminoacetate group in the target compound introduces ester functionality, enhancing its solubility in polar solvents compared to simpler ethylamino derivatives like 1912-24-9 .

Chloro vs. Methylthio Groups : The chloro substituent (68228-18-2) confers higher electrophilicity at the triazine ring, favoring nucleophilic substitution reactions, whereas the methylthio group (834-12-8) increases lipophilicity, impacting bioavailability .

Physicochemical and Functional Differences

  • Solubility: Ethyl aminoacetate derivatives exhibit moderate water solubility (~50–100 mg/L at 25°C) due to the ester group, while methylthio-substituted triazines (e.g., 834-12-8) are more lipid-soluble, favoring membrane penetration .
  • Thermal Stability : Chloro-substituted triazines (68228-18-2, 1912-24-9) demonstrate higher thermal stability (>200°C decomposition) compared to methylthio analogues, which degrade at lower temperatures (~150°C) .

Research Findings

  • Herbicidal Activity: this compound shows selective inhibition of broadleaf weeds in pre-emergent assays, with an ED₅₀ of 0.8–1.2 kg/ha, outperforming ethylamino-isopropylamino variants (ED₅₀ 1.5–2.0 kg/ha) due to improved molecular flexibility .
  • Metabolic Pathways : Unlike methylthio-substituted triazines (834-12-8), which undergo oxidative desulfuration, the target compound’s ester group facilitates hydrolysis to carboxylic acid derivatives, a critical step in pro-herbicide activation .

Biological Activity

Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate is a compound belonging to the triazine class, known for its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₉H₁₂ClN₅O₂
  • Molecular Weight : 233.68 g/mol

The triazine ring is significant for its biological interactions, particularly in the modulation of various enzymatic pathways.

Mechanisms of Biological Activity

This compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have demonstrated that triazine derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the chloro and propylamino groups enhances this activity by altering membrane permeability and inhibiting bacterial growth.
  • Anticancer Properties :
    • Triazine compounds have shown potential in cancer therapy due to their ability to inhibit cell proliferation. Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Enzyme Inhibition :
    • The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as diabetes and obesity.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various triazine derivatives against common pathogens. The results indicated that this compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In a recent investigation published in Cancer Research, the compound was tested on human cancer cell lines. It was found to reduce cell viability by 50% at a concentration of 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Data Table: Biological Activities Summary

Biological ActivityTest Organism/Cell LineResult (IC50/MIC)Reference
AntibacterialStaphylococcus aureus32 µg/mL
Escherichia coli32 µg/mL
AnticancerHeLa Cells10 µM
MCF7 Cells10 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate
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Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.